Product packaging for 1-(azetidin-3-yl)-1H-pyrazol-4-amine(Cat. No.:)

1-(azetidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13503731
M. Wt: 138.17 g/mol
InChI Key: GUDPUAFNRSXICX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-pyrazol-4-amine is a chemical compound of significant interest in pharmaceutical research and development. It features a fused heterocyclic structure combining an azetidine ring with a 4-aminopyrazole moiety, making it a valuable scaffold for constructing novel biologically active molecules . The azetidine ring is a key pharmacophore in various synthetic products and is found in some marketed drugs . Similarly, the 4-aminopyrazole core is a privileged structure in medicinal chemistry. As a building block, this compound is primarily used in the synthesis of more complex molecules. Its applications include serving as a key intermediate in the preparation of pyrimidinyl-4-aminopyrazole compounds, which are investigated for their potential as kinase inhibitors, such as LRRK2 inhibitors for neurodegenerative diseases . The synthetic utility of such azetidine-containing compounds is demonstrated in scientific literature, where they are used in reactions like the Suzuki-Miyaura cross-coupling to create diverse libraries for drug discovery . Researchers value this compound for its ability to introduce both a constrained, polar azetidine and a synthetically versatile aminopyrazole into a target structure. This combination is useful for exploring structure-activity relationships and optimizing the physicochemical properties of potential therapeutic agents. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures in a well-ventilated laboratory setting are required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4 B13503731 1-(azetidin-3-yl)-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-(azetidin-3-yl)pyrazol-4-amine

InChI

InChI=1S/C6H10N4/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3,7H2

InChI Key

GUDPUAFNRSXICX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=C(C=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Azetidin 3 Yl 1h Pyrazol 4 Amine and Its Derivatives

Convergent and Linear Synthetic Strategies for the Core Azetidinyl-Pyrazole Amine Scaffold

The construction of the 1-(azetidin-3-yl)-1H-pyrazol-4-amine core can be achieved through both convergent and linear synthetic routes. These strategies rely on the careful synthesis and functionalization of key precursors, followed by strategic bond-forming reactions.

Precursor Synthesis and Functionalization Techniques

A common strategy involves the synthesis of two key building blocks: a suitably protected 3-substituted azetidine (B1206935) and a 4-functionalized pyrazole (B372694).

Azetidine Precursors: A versatile precursor for the azetidine moiety is tert-butyl 3-oxoazetidine-1-carboxylate. This can be synthesized from 1-benzylazetidin-3-ol (B1275582) through debenzylation followed by oxidation. Another key intermediate, tert-butyl 3-aminoazetidine-1-carboxylate, can be prepared from 1-Boc-3-azidoazetidine via catalytic hydrogenation. Functionalization of the azetidine ring at the 3-position is a critical step in these syntheses.

Pyrazole Precursors: For the pyrazole component, 4-nitropyrazole is a valuable precursor. It can be synthesized through the nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. This intermediate allows for the subsequent reduction of the nitro group to the desired 4-amino functionality late in the synthetic sequence. Alternatively, 4-halopyrazoles can be used for coupling reactions.

A key convergent strategy involves the aza-Michael addition of a pyrazole to an activated azetidine derivative. For instance, the reaction of 4-bromo-1H-pyrazole with methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be carried out in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) to yield the corresponding 3-(pyrazol-1-yl)azetidine adduct in good yield. nih.gov

A plausible linear approach would involve the initial coupling of a protected 3-aminoazetidine with a 4-halopyrazole, followed by the introduction or modification of the amine functionality on the pyrazole ring.

Key Coupling Reactions and Bond Formations (e.g., Suzuki-Miyaura Cross-Coupling)

The formation of the crucial C-C or C-N bonds to link the azetidine and pyrazole rings, as well as to introduce further diversity, often employs powerful cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the pyrazole ring. rsc.org For example, a 4-bromo-1-(azetidin-3-yl)-1H-pyrazole derivative can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents at the C4 position of the pyrazole ring. rsc.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, in the presence of a base like sodium carbonate. rsc.orgresearchgate.net

The Buchwald-Hartwig amination is another pivotal C-N cross-coupling reaction. This method can be employed to couple a 3-aminoazetidine derivative with a 4-halopyrazole. The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands.

Stereoselective Approaches in Azetidinyl-Pyrazole Synthesis

The development of stereoselective methods is crucial for accessing enantiomerically pure derivatives of this compound, which is often a requirement for therapeutic applications.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries can be temporarily incorporated into the synthetic route to control the stereochemical outcome of key reactions. For the azetidine portion, optically active α-methylbenzylamine has been used as a chiral auxiliary to facilitate the asymmetric synthesis of azetidine-2-carboxylic acid, a precursor to other chiral azetidines. nih.gov Similarly, tert-butanesulfinamide can be employed as a chiral auxiliary in the synthesis of chiral pyrazole derivatives. nih.gov The auxiliary guides the stereoselective addition of a nucleophile, and is subsequently removed to provide the enantiomerically enriched product.

Asymmetric Catalysis in Scaffold Construction

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Chiral N,N'-dioxide metal complexes have been used in the asymmetric alkenylation of pyrazole-4,5-dione ketimines, affording products with high enantioselectivities. Furthermore, organocatalysts, such as quinine-derived squaramides, have been shown to catalyze the asymmetric decarboxylative Mannich reaction of β-keto acids with pyrazole-4,5-dione ketimines, yielding chiral pyrazolones with good enantioselectivities. While not directly applied to the synthesis of this compound in the reviewed literature, these methods demonstrate the potential for developing asymmetric catalytic routes to this scaffold.

Green Chemistry Principles and Sustainable Synthesis of Azetidinyl-Pyrazoles

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods.

Water has been explored as a green solvent for the synthesis of various pyrazole derivatives, often in conjunction with microwave irradiation to accelerate reaction times and improve yields. thieme-connect.comthieme-connect.com Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are another hallmark of green chemistry, as they reduce the number of synthetic steps and minimize waste. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and reused, also contributes to a more sustainable process. mdpi.com While specific applications of these green methodologies to the synthesis of this compound are not extensively detailed in the available literature, the principles established for pyrazole synthesis are directly applicable. For instance, the use of flow chemistry has been shown to be a safe and efficient method for the synthesis of pyrazole derivatives, offering improved control over reaction parameters and scalability. nih.gov

Data Tables

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for Pyrazole Functionalization

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
14-bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol/H₂O901285 researchgate.net
24-bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄1,4-Dioxane/H₂O100492 rsc.org
31-Benzyl-4-bromopyrazolePyridin-3-ylboronic acidPd₂(dba)₃ (2), SPhos (4)K₃PO₄Toluene1001878

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral AuxiliarySubstrateReaction TypeReagentDiastereomeric RatioEnantiomeric ExcessRef
(S)-α-MethylbenzylamineN-(1-Phenylethyl)azetidine-2-carboxamideAlkylationn-BuLi, Benzyl bromide>95:5>98% nih.gov
(R)-tert-ButanesulfinamideAldehydeAddition of 4-picolyl lithium4-Picolyl lithium95:5>99% nih.gov

Table 3: Green Synthesis Approaches for Pyrazoles

MethodReactantsSolventCatalyst/ConditionsYield (%)TimeRef
Microwave-assistedHydrazine, Ethyl acetoacetate, Aldehyde, MalononitrileWater-Ethanoll-tyrosine85-955-10 min nih.gov
Multicomponent ReactionHydrazine, 1,3-Dicarbonyl compound, AldehydeWaterCeO₂/SiO₂85-922-3 h thieme-connect.com
Flow ChemistryAnilines, 1,3-Dicarbonyl compoundsDichloromethaneSulfonated graphene oxide80-8516 min

Solvent-Free and Aqueous Medium Reactions

In recent years, a major shift in synthetic organic chemistry has been towards "green chemistry," which emphasizes the reduction or elimination of hazardous substances. nih.gov This has led to the exploration of solvent-free reactions and the use of environmentally benign solvents like water for the synthesis of pyrazole derivatives. nih.govresearchgate.net

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. mdpi.com One notable approach is the use of high-temperature solvent-free amidation, which has been applied to the synthesis of certain pyrazole derivatives. nih.gov Another green method involves using catalysts like Alum (KAl(SO4)2∙12H2O) under solvent-free conditions at elevated temperatures (e.g., 60 °C) to produce bispyrazole derivatives. mdpi.com This method is lauded for being cost-effective, clean, and mild, with a simple experimental and workup procedure. mdpi.com

Aqueous medium reactions represent another cornerstone of sustainable synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the successful synthesis of 5-Aminopyrazole-4-carbonitrile derivatives in an aqueous medium using a DABCO catalyzed one-pot reaction involving the condensation of malononitrile, benzaldehyde, and phenylhydrazine. researchgate.net Furthermore, heterogeneous catalysts, such as SnO–CeO2 nanocomposites, have been effectively used for the one-pot synthesis of pyrazole derivatives in water under mild conditions, achieving high yields and allowing for catalyst recycling. researchgate.netspringerprofessional.de

Table 1: Examples of Green Synthetic Approaches for Pyrazole Scaffolds This table is interactive and can be sorted by clicking on the headers.

Method Key Reagents/Catalysts Solvent Key Advantages Reference
High-Temperature Amidation - Solvent-Free Reduced waste, operational simplicity nih.gov
Alum-Catalyzed Synthesis Alum (KAl(SO₄)₂∙12H₂O) Solvent-Free Inexpensive, non-toxic, reusable catalyst mdpi.com
Nanocomposite Catalysis SnO–CeO₂ nanocomposite Water High yields, catalyst recyclability, mild conditions researchgate.netspringerprofessional.de
DABCO Catalyzed Synthesis DABCO Water Efficient, green aqueous media researchgate.net

Catalyst Design for Sustainable Synthesis

The design of efficient and recyclable catalysts is central to the development of sustainable synthetic pathways for azetidinyl-pyrazole scaffolds. nih.gov Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused, reducing waste and cost. springerprofessional.de

Recent advancements have focused on nanocomposite materials. For instance, a recyclable SnO–CeO2 nanocomposite, synthesized via a simple coprecipitation method, has shown excellent catalytic efficiency for producing pyrazole derivatives in high yields (81–96%) with short reaction times. researchgate.netspringerprofessional.de This catalyst retains its structural integrity and activity for at least five cycles, underscoring its stability and reusability. researchgate.netspringerprofessional.de The synergistic effect between the metal oxides is believed to enhance the catalytic performance. springerprofessional.de

Other heterogeneous catalysts have also been explored for pyranopyrazole synthesis, a related scaffold, which demonstrates the broader applicability of these catalytic systems. encyclopedia.pub These include:

Mn/ZrO2: Used for one-pot, multicomponent reactions under ultrasound irradiation, achieving excellent yields (88–98%) in short reaction times and being reusable for up to six cycles. encyclopedia.pub

ZnS nanoparticles: Prepared via a hydrothermal method, these catalysts have a high specific surface area, contributing to their efficiency. encyclopedia.pub

Natural Phosphate K09: An efficient and recyclable catalyst used for synthesizing pyrano[2,3-c]-pyrazoles. encyclopedia.pub

The overarching goal of this research is to replace traditional, often hazardous, catalytic systems with robust, cost-effective, and environmentally friendly alternatives that facilitate high-yielding syntheses under mild conditions. nih.govspringerprofessional.de

Table 2: Sustainable Catalysts in Pyrazole Synthesis This table is interactive and can be sorted by clicking on the headers.

Catalyst Catalyst Type Application Key Features Reference
SnO–CeO₂ Nanocomposite One-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Heterogeneous, recyclable (>5 cycles), high efficiency in water researchgate.netspringerprofessional.de
Alum Salt Synthesis of bispyrazole derivatives Inexpensive, non-toxic, reusable, solvent-free conditions mdpi.com
Mn/ZrO₂ Metal Oxide Synthesis of pyrano[2,3-c]-pyrazoles Reusable (>6 cycles), ultrasound-assisted, excellent yields encyclopedia.pub
ZnS Nanoparticles Synthesis of pyrano[2,3-c]-pyrazoles High surface area, stable for >5 cycles encyclopedia.pub
nTiO₂/H₁₄[NaP₅W₃₀O₁₁₀] Nanocatalyst Synthesis of pyrano[2,3-c]-pyrazole derivatives High surface area (175 m²g⁻¹) encyclopedia.pub

High-Throughput Synthesis and Combinatorial Approaches for Derivative Libraries

High-throughput synthesis and combinatorial chemistry are powerful tools in modern drug discovery, enabling the rapid generation of large libraries of related compounds for biological screening. mdpi.com These strategies are particularly valuable for exploring the structure-activity relationships of scaffolds like this compound.

One common strategy is solid-phase synthesis, which simplifies reaction work-up and purification, making it ideal for automated and parallel synthesis. mdpi.com A validated four-step solid-phase synthesis for creating variably substituted pyrazoles involves loading a support, a Claisen condensation, an α-alkylation, and finally, cyclization with a hydrazine. mdpi.com Using a "split and mix" approach, this methodology was employed to generate a combinatorial library of 11,760 pyrazole compounds. mdpi.com

In another example, computational and synthetic strategies were integrated to accelerate the discovery of potential SARS-CoV-2 main protease (Mpro) inhibitors. nih.gov A virtual library of over 60,000 pyrazole-based structures was first generated through in silico scaffold decoration. The most promising candidates were then identified for chemical synthesis. nih.gov High-throughput synthesis has also been applied to create libraries of related heterocyclic systems, such as pyrazolo[3,4-d]dihydropyrimidines, where optimized reaction conditions allow for the isolation of target compounds through simple crystallization. nih.gov These approaches facilitate the extensive exploration of chemical diversity around the core azetidinyl-pyrazole structure.

Table 3: Combinatorial and High-Throughput Synthesis Approaches for Pyrazole Libraries This table is interactive and can be sorted by clicking on the headers.

Approach Methodology Library Size Example Key Features Reference
Solid-Phase Synthesis Split and mix 11,760 compounds Four sequential reaction steps, generates regioisomer pairs mdpi.com
Integrated Computational & Synthetic In silico scaffold decoration followed by targeted synthesis >60,000 virtual structures Combines virtual screening with chemical synthesis to focus resources nih.gov
Solution-Phase Parallel Synthesis Optimized condensation reactions 23 compounds Simple crystallization for product isolation, avoids chromatography nih.gov
Solution-Phase Combinatorial Access Condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles Not specified Efficient method for multidentate molecules nih.gov

Synthetic Challenges and Future Directions in Azetidinyl-Pyrazole Scaffold Construction

Despite advances, the synthesis of complex scaffolds like this compound presents several challenges. A primary difficulty in the synthesis of N-substituted pyrazoles is controlling regioselectivity. mdpi.com When an asymmetrical precursor reacts with a hydrazine, it can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. mdpi.com

The construction of the azetidine ring itself is challenging due to the inherent ring strain of the four-membered heterocycle. frontiersin.org While methods like intramolecular aminolysis of epoxy amines or mesylate displacements are used, they can suffer from poor yields due to the formation of side products. frontiersin.orggoogle.com The synthesis of the specific 3-(pyrazol-1-yl)azetidine skeleton has been achieved via an aza-Michael addition, which represents a key strategic reaction for this class of compounds. nih.gov

Future directions in this field will likely focus on the development of novel synthetic methodologies that improve reaction efficiency, selectivity, and diversity. researchgate.net This includes the greater use of transition-metal catalysis and the design of one-pot, multicomponent procedures that minimize intermediate purification steps, thereby saving time, reagents, and reducing waste. researchgate.netresearchgate.net As the demand for structurally complex and diverse small molecules grows, overcoming the current synthetic hurdles is essential for fully leveraging the therapeutic potential of the azetidinyl-pyrazole scaffold.

Medicinal Chemistry and Drug Discovery Applications of the Azetidinyl Pyrazole Amine Scaffold

Design Rationale for 1-(azetidin-3-yl)-1H-pyrazol-4-amine-based Molecular Scaffolds

The strategic combination of an azetidine (B1206935) ring and a 4-aminopyrazole moiety is a deliberate design choice rooted in established medicinal chemistry principles. The pyrazole (B372694) ring is a well-known bioisosteric replacement for other aromatic and heterocyclic systems and is a key component in numerous FDA-approved protein kinase inhibitors. nih.gov Its ability to engage in crucial hydrogen bonding interactions, often mimicking the adenine (B156593) region of ATP, makes it an ideal anchor for inhibitors targeting the ATP-binding site of kinases. nih.gov

The azetidine ring, a four-membered saturated heterocycle, offers several advantages. researchgate.netrsc.org Its inherent ring strain imparts a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. researchgate.net Furthermore, the azetidine ring serves as a three-dimensional scaffold, projecting substituents into specific vectors in space. This is particularly valuable for exploring interactions with solvent-exposed regions of a target's binding site or for tuning physicochemical properties such as solubility and metabolic stability. The nitrogen atom within the azetidine ring also provides a convenient point for chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

This scaffold has been instrumental in the development of inhibitors for targets like the Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.govmdpi.com For these targets, the azetidinyl-pyrazole amine core effectively presents functional groups that can interact with key residues in the kinase hinge region and adjacent pockets, forming the basis for highly potent and selective compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Extensive Structure-Activity Relationship (SAR) studies have been conducted on derivatives of the this compound scaffold to map the chemical space and understand the molecular determinants of biological activity. These studies systematically explore how modifications to different parts of the molecule influence its interaction with the biological target.

Impact of Substituents on Pyrazole Ring on Biological Activity

The pyrazole ring is a cornerstone of this scaffold's activity, and its substitution pattern is critical for potency and selectivity. nih.gov In many kinase inhibitor designs, the pyrazole acts as a central linker, and substituents at its various positions can profoundly influence target engagement. nih.gov For instance, in the development of certain JAK inhibitors, an ortho substitution on a phenyl ring attached to the pyrazole was found to be important for achieving selectivity for JAK1 over JAK2. nih.gov Similarly, modifications at other positions on the pyrazole ring have been shown to either enhance potency by accessing additional binding pockets or improve drug-like properties by modulating lipophilicity. nih.govnih.gov The strategic placement of even small groups, like a methyl substituent, can significantly boost potency and contribute to a slow dissociation rate from the target enzyme. nih.gov

Modulations of the Azetidine Ring and Their Pharmacological Implications

The azetidine ring is more than just a linker; it is a key element for refining pharmacological properties. rsc.org SAR studies have shown that modifications to this ring can dramatically impact a compound's profile. For example, substituting the azetidine nitrogen with various groups can alter solubility, permeability, and metabolic stability. This position often points towards the solvent-exposed region of the binding pocket, providing an opportunity to introduce moieties that can enhance pharmacokinetic properties without disrupting core binding interactions. In some SAR campaigns, the contraction of a larger ring (like piperidine) to an azetidine has resulted in a loss of activity, highlighting the specific and favorable spatial arrangement provided by the four-membered ring. acs.org The rigid nature of the azetidine scaffold is believed to contribute to a lower entropic penalty upon binding, which can translate to higher affinity for the target. researchgate.net

Role of the Amine Functionality in Target Interaction

The 4-amino group on the pyrazole ring is a crucial feature for target interaction, particularly in kinase inhibitors. This amine often acts as a key hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase ATP-binding site. nih.gov This interaction mimics the hydrogen bonding pattern of the adenine base of ATP, anchoring the inhibitor in the active site. The importance of this functionality is underscored by the fact that its replacement or significant alteration often leads to a substantial loss of potency. SAR studies typically focus on maintaining this primary amine or exploring subtle modifications that preserve its hydrogen-bonding capability while potentially picking up additional favorable interactions.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

The this compound core is well-suited for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

In FBDD, small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a biological target. nih.gov The pyrazol-4-yl amine motif itself can be considered a high-value fragment. Once a fragment hit is identified, it is elaborated and grown into a more potent, lead-like molecule. nih.gov The azetidinyl-pyrazole amine scaffold can be developed by linking two such identified fragments or by growing a pyrazole-amine fragment by adding the azetidine ring to explore vectors into a solvent-exposed area.

Scaffold hopping involves replacing a central molecular core with a different, often isosteric, scaffold while retaining key binding interactions. nih.gov The azetidinyl-pyrazole amine scaffold has been successfully employed in scaffold hopping strategies. For example, a known inhibitor core, such as an aminoindazole, might be replaced with a 3-amino-pyrazolopyridin-4-one to generate a novel chemical series with potentially improved properties like better selectivity or a more favorable intellectual property position. researchgate.net This strategy allows medicinal chemists to escape undesirable chemical space or to discover new binding modes. chimia.ch

Application in Lead Identification and Optimization Programs (Preclinical Focus)

The azetidinyl-pyrazole amine scaffold has proven its value in numerous preclinical lead identification and optimization programs, particularly for inflammatory diseases and oncology. nih.govresearchgate.netnih.gov Starting from initial high-throughput screening (HTS) hits or fragment hits, this scaffold has been elaborated to produce highly potent and selective lead compounds. nih.gov

In the development of TYK2 inhibitors, for example, optimization of a lead compound containing this scaffold led to derivatives with IC50 values in the low nanomolar range and excellent selectivity against other JAK family kinases. researchgate.netnih.gov The optimization process often involves fine-tuning the substituents on both the pyrazole and azetidine rings to enhance cellular potency, improve pharmacokinetic parameters (like oral bioavailability and metabolic stability), and demonstrate efficacy in in vivo models of disease. nih.govnih.gov For instance, structure-based drug design, guided by co-crystal structures, has enabled the rational modification of this scaffold to improve druglike properties, leading to compounds with low clearance and demonstrated target engagement in animal models. nih.gov The progression of these compounds through preclinical studies underscores the scaffold's utility in translating from a promising chemical start to a viable drug candidate. nih.gov

Below is a data table summarizing the inhibitory activity of example compounds based on the pyrazole scaffold, illustrating the impact of structural modifications.

Compound IDTargetR1 Group (on Pyrazole)R2 Group (on Amine)IC50 (nM)
3f JAK1Phenyl-3.4
3f JAK2Phenyl-2.2
3f JAK3Phenyl-3.5
11b JAK1Cyclohexyl-12.5
11b JAK2Cyclohexyl-8.3
11b JAK3Cyclohexyl-17.5
14l TYK25-Fluoropyrimidin-4-yl1H-Indol-5-yl9

This table is illustrative, based on data for 4-amino-(1H)-pyrazole derivatives, to demonstrate SAR principles. Data extracted from references nih.govnih.gov.

Diversity-Oriented Synthesis (DOS) for Scaffold Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a wide array of structurally diverse molecules from a common starting material. nih.govnih.gov This approach is particularly useful for exploring novel chemical space and identifying compounds with unexpected biological activities. The azetidinyl-pyrazole amine scaffold is well-suited for DOS due to the presence of multiple reactive sites that allow for the introduction of various functional groups and the construction of diverse molecular architectures. nih.govresearchgate.net

The synthesis of libraries based on this scaffold can be achieved through a variety of chemical transformations. The primary amine of the pyrazole ring and the secondary amine of the azetidine ring serve as key handles for diversification. For instance, the pyrazole amine can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. mdpi.commdpi.com Similarly, the azetidine nitrogen can be functionalized to modulate the physicochemical properties and biological activity of the resulting compounds. nih.govnih.gov

One approach to DOS with the azetidinyl-pyrazole amine scaffold involves a multi-component reaction strategy. mdpi.com This allows for the rapid assembly of complex molecules from simple building blocks in a single step, leading to a high degree of molecular diversity. For example, a one-pot reaction involving the azetidinyl-pyrazole amine, an aldehyde, and an isocyanide could generate a library of structurally diverse compounds.

The exploration of different synthetic routes to create fused, bridged, and spirocyclic systems from azetidine-based scaffolds has been described as a means to generate skeletal diversity. nih.gov Such strategies, when applied to the azetidinyl-pyrazole amine core, could yield novel three-dimensional structures with the potential for unique biological activities.

A representative scheme for the diversification of the azetidinyl-pyrazole amine scaffold is presented below:

Reaction Type Reagents and Conditions Resulting Moiety Potential for Diversity
AcylationAcid chlorides, anhydrides, activating agents (e.g., HATU)Amides, sulfonamidesIntroduction of a wide range of acyl and sulfonyl groups with varying electronic and steric properties.
Reductive AminationAldehydes, ketones, reducing agents (e.g., NaBH(OAc)₃)Substituted aminesIncorporation of diverse alkyl and aryl groups.
Urea/Thiourea FormationIsocyanates, isothiocyanatesUreas, thioureasGeneration of derivatives with different hydrogen bonding capabilities.
Buchwald-Hartwig AminationAryl halides, palladium catalyst, ligandN-Aryl derivativesAccess to a broad range of substituted and heterocyclic aryl groups.

Target-Specific Design Approaches Utilizing the Scaffold

The azetidinyl-pyrazole amine scaffold is also a valuable framework for the rational design of potent and selective inhibitors for specific biological targets, particularly protein kinases. nih.govnih.govmdpi.com The pyrazole ring is a well-established pharmacophore in many kinase inhibitors, often acting as a hinge-binder by forming key hydrogen bonds with the protein backbone. mdpi.commdpi.com The amino group at the 4-position of the pyrazole can be further functionalized to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. mdpi.com

The azetidine moiety can play several roles in target-specific design. Its rigid structure can help to orient the molecule optimally within the binding site, reducing the entropic penalty upon binding. nih.gov Furthermore, the azetidine ring can serve as a scaffold to introduce substituents that can exploit specific pockets or interactions within the target protein.

Structure-activity relationship (SAR) studies are crucial in target-specific design. nih.govnih.govresearchgate.net By systematically modifying different parts of the azetidinyl-pyrazole amine scaffold and evaluating the biological activity of the resulting compounds, medicinal chemists can identify key structural features required for potent and selective inhibition. For example, in the design of kinase inhibitors, modifications to the substituent on the azetidine nitrogen can be used to probe interactions in the solvent-exposed region of the kinase, potentially improving selectivity and pharmacokinetic properties. nih.govnih.gov

Several pyrazole-based kinase inhibitors have been successfully developed, and the principles from these studies can be applied to the azetidinyl-pyrazole amine scaffold. nih.govnih.govmdpi.com For instance, the substitution pattern on the pyrazole ring and the nature of the group attached to the amino function are critical determinants of kinase inhibitory activity. mdpi.commdpi.com

The following table summarizes examples of how the azetidinyl-pyrazole amine scaffold can be utilized in the design of inhibitors for specific targets, drawing parallels from existing pyrazole-based drugs and clinical candidates.

Target Class Design Strategy Key Interactions Example of a Clinically Relevant Pyrazole-Containing Drug
Protein Kinases (e.g., JAK, BTK)Hinge-binding via pyrazole nitrogens; functionalization of the 4-amino group to occupy specific pockets.Hydrogen bonds with the kinase hinge region; hydrophobic and van der Waals interactions with the ATP-binding site.Ruxolitinib (JAK inhibitor), Pirtobrutinib (BTK inhibitor) nih.gov
Cyclooxygenase (COX)Mimicking the binding of the natural substrate, arachidonic acid.Hydrogen bonding and hydrophobic interactions within the COX active site.Celecoxib (COX-2 inhibitor) mdpi.com
TubulinBinding to the colchicine-binding site and disrupting microtubule dynamics.Hydrogen bonds and hydrophobic interactions with tubulin.Nocodazole (related pyrazole-containing scaffold) mdpi.com

Preclinical Mechanistic and Biological Interaction Studies of 1 Azetidin 3 Yl 1h Pyrazol 4 Amine Derivatives

Enzyme Inhibition and Activation Mechanisms (In Vitro)

Derivatives of the 1-(azetidin-3-yl)-1H-pyrazol-4-amine core structure have been investigated for their ability to modulate the activity of various enzymes. These studies have primarily focused on kinase inhibition, with additional explorations into their effects on proteases and other enzymatic targets.

The 3-amino-1H-pyrazole moiety, a core component of the target compound, is a recognized pharmacophore in the design of kinase inhibitors. Research into compounds with this scaffold has demonstrated significant potential for selective inhibition of various kinases.

Derivatives of N-(1H-pyrazol-3-yl)quinazolin-4-amines have been synthesized and evaluated for their activity against a panel of disease-relevant protein kinases. nih.govresearchgate.net Two compounds from this series demonstrated selective inhibition of casein kinase 1δ/ε (CK1δ/ε) over other kinases such as CDK5/p25, GSK-3α/β, and DYRK1A. nih.govresearchgate.net Docking studies of these compounds revealed key interactions within the ATP-binding site of CK1δ. nih.govresearchgate.net

Furthermore, a series of 3-amino-1H-pyrazole-based kinase inhibitors were developed based on a promiscuous inhibitor scaffold. nih.gov Modifications, particularly on the pyrazole (B372694) ring, were found to significantly impact the selectivity of these compounds. nih.gov For instance, the introduction of alkyl residues on the pyrazole led to non-selective inhibitors. nih.gov One optimized derivative, 43d, showed high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families. nih.gov A screen against approximately 100 kinases demonstrated its selective inhibition profile. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is also present in the aurora kinase inhibitor tozasertib, which has shown activity against CDK16. nih.gov

The table below summarizes the kinase inhibition profile of representative compounds containing the 3-amino-1H-pyrazole scaffold.

Compound/SeriesTarget Kinase(s)Key Findings
N-(1H-pyrazol-3-yl)quinazolin-4-amine derivativesCK1δ/εSelective inhibition over CDK5/p25, GSK-3α/β, and DYRK1A. nih.govresearchgate.net
3-amino-1H-pyrazole-based inhibitors (e.g., 43d)CDK16, PCTAIRE/PFTAIRE familyHigh cellular potency and selectivity. nih.gov
Tozasertib (contains N-(1H-pyrazol-3-yl)pyrimidin-4-amine core)Aurora kinases, CDK16KD value of 160 nM for CDK16. nih.gov

This table is generated based on available data for structurally related compounds and does not represent data for this compound itself.

The viral proteases Mpro (Main Protease or 3CLpro) and PLpro (Papain-like Protease) are crucial for viral replication, making them attractive targets for antiviral therapies. nih.govscienceopen.com While direct studies on this compound derivatives are not extensively documented in the provided search results, the general principles of Mpro and PLpro inhibition are well-established.

Inhibitors of these proteases can be either covalent or non-covalent. mdpi.com For SARS-CoV-2, both Mpro and PLpro are cysteine proteases, and their inhibition can block the viral life cycle. nih.govscienceopen.com The development of inhibitors often involves high-throughput screening of compound libraries. scienceopen.com For instance, a study identified a novel triazolopyrimidinyl scaffold as a PLpro inhibitor with an IC50 value of 82 ± 34 μM through a combination of molecular docking and in vitro assays. mdpi.com

Given the importance of these targets, the this compound scaffold could be a candidate for future investigations into its potential as a modulator of viral proteases.

The interaction of pyrazole-containing compounds with other enzymes, such as tyrosinase, has been a subject of interest. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for applications in cosmetics and medicine to address hyperpigmentation. nih.govresearchgate.net

Studies on pyrazole derivatives have demonstrated their potential as tyrosinase inhibitors. researchgate.net For example, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and shown to act as competitive inhibitors of mushroom tyrosinase, with the most potent compound having an IC50 of 0.301 µM. mdpi.com Another study on 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives also reported significant tyrosinase inhibitory activity. researchgate.net These findings suggest that the pyrazole core can be a valuable scaffold for the design of novel tyrosinase inhibitors.

The inhibitory potential of representative pyrazole derivatives against tyrosinase is highlighted in the table below.

Compound SeriesInhibition TypePotency (IC50)
3,5-diaryl-4,5-dihydro-1H-pyrazole derivativesCompetitive0.301 µM (most potent) mdpi.com
3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives-Significant inhibition reported. researchgate.net

This table presents data for pyrazole derivatives and not specifically for this compound.

There is no specific information available from the search results regarding the interaction of this compound derivatives with Glucosamine-6-phosphate Synthase.

Receptor Binding and Functional Assays (In Vitro)

The this compound scaffold also holds potential for interaction with various receptor systems, which are central to cellular signaling and are major targets for therapeutic intervention.

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are involved in a multitude of physiological processes. mdpi.comencyclopedia.pub The modulation of GPCR activity is a cornerstone of modern pharmacology.

A study on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which share the aminoazetidine moiety with the subject compound, identified them as high-affinity non-imidazole histamine (B1213489) H3 receptor (H3R) agonists. nih.gov The lead compound from this series, VUF16839, exhibited nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) in a cAMP response element-luciferase reporter gene assay. nih.gov The proposed binding mode of this compound at the H3R indicated interactions similar to those of the endogenous ligand histamine. nih.gov This suggests that the azetidine (B1206935) portion of the this compound structure could be a key pharmacophoric element for GPCR interaction.

The table below summarizes the GPCR interaction profile for a structurally related compound.

CompoundReceptor TargetActivityPotency
VUF16839 (a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine)Histamine H3 ReceptorFull AgonistpKi = 8.5, pEC50 = 9.5 nih.gov

This table is based on a compound sharing the aminoazetidine moiety and does not represent data for this compound itself.

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing a critical role in neuronal excitability and other physiological processes. nih.govmdpi.com Their modulation by small molecules can have significant therapeutic effects. nih.gov While direct evidence of this compound derivatives modulating ion channel activity is not available in the provided search results, the diverse pharmacological profiles of small molecules suggest that this is a potential area for future investigation. The structural features of the this compound scaffold may allow for interactions with various types of ion channels.

Nuclear Receptor Ligand Binding

The interaction of pyrazole derivatives with nuclear receptors, such as the Farnesoid X receptor (FXR), is a key area of investigation for metabolic disorders. FXR is a ligand-dependent transcription factor that is integral to regulating lipid and cholesterol homeostasis. Antagonizing the transcriptional activity of FXR presents a potential therapeutic strategy for conditions like cholestasis.

Research into trisubstituted-pyrazol carboxamides has identified them as novel and potent FXR antagonists. Structure-activity relationship (SAR) studies have shown that the substituents on the pyrazole core are critical for high antagonistic potency. nih.gov For instance, molecular docking studies of similar 1,3,4-substituted-pyrazolone analogs in the FXR ligand-binding pocket revealed that the alkyl rings at the 1 and 3 positions are crucial for hydrophobic interactions with aromatic residues like Phe329 and His294. nih.gov

One of the most potent FXR antagonists identified from a series of pyrazole derivatives, compound 4j , demonstrated an IC₅₀ of 7.5 nM in an FXR binding assay and 468.5 nM in a cell-based antagonistic assay, without showing any agonistic activity or cytotoxicity. nih.gov The binding affinities of these novel pyrazole analogs are typically evaluated using in vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding assays, which offer high sensitivity and low background interference. nih.gov These findings underscore the potential of pyrazole-based scaffolds as valuable tools for studying the biological functions of nuclear receptors like FXR. nih.gov

Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)

Derivatives of the pyrazole scaffold have demonstrated significant potential in modulating cellular pathways related to apoptosis and cell proliferation, particularly in the context of oncology. Numerous in vitro studies have established that these compounds can induce dose- and time-dependent cytotoxicity in various cancer cell lines. nih.govwaocp.org

Standard methodologies to assess these effects include the MTT assay for cell viability and proliferation, and Annexin V-FITC/propidium iodide (PI) staining for the detection of apoptosis via flow cytometry. nih.govwaocp.org For example, a study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) showed that the most active compound induced cell cycle arrest in the S phase and triggered apoptosis, which was confirmed by an increase in reactive oxygen species (ROS) and elevated caspase-3 activity. nih.govwaocp.org

Further mechanistic insights are often gained through Western blot analysis to measure the levels of key apoptotic proteins. Studies have shown that treatment with pyrazole derivatives can lead to an increased expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that often leads to the activation of the caspase cascade, evidenced by the cleavage of caspase-8, caspase-9, and Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netnih.gov DNA damage, another hallmark of apoptosis, has also been observed in a dose-dependent manner using techniques like the comet assay. researchgate.net

Table 1: In Vitro Antiproliferative and Pro-Apoptotic Activity of Selected Pyrazole Derivatives
CompoundCell LineAssayKey FindingSource
3f (a dihydro-1H-Pyrazole derivative)MDA-MB-468 (Triple-Negative Breast Cancer)MTT AssayIC₅₀ = 14.97 µM (24h), 6.45 µM (48h) nih.govwaocp.org
3f (a dihydro-1H-Pyrazole derivative)MDA-MB-468Flow Cytometry (Annexin V/PI)Induced cell cycle arrest in S phase and apoptosis. nih.govwaocp.org
Tosind (a condensed pyrazole)HT29 (Colon Cancer)Flow CytometryCaused 23.7% apoptotic death. researchgate.net
Tospyrquin (a condensed pyrazole)HT29 (Colon Cancer)Flow CytometryCaused 14.9% apoptotic death. researchgate.net
Tosind & TospyrquinHT29 (Colon Cancer)Western BlotIncreased Bax, decreased Bcl-2, enhanced caspase-8/9 and PARP-1 cleavage. researchgate.net
Thieno[2,3-c]pyrazole derivative (Tpz-1)HL-60 (Acute Myeloid Leukemia)Annexin V-FITC/PI AssayInduced apoptosis, validated by phosphatidylserine (B164497) translocation. mdpi.com

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with many derivatives demonstrating potent regulation of key inflammatory pathways. sci-hub.se These compounds exert their effects by targeting multiple components of the inflammatory cascade, including pro-inflammatory enzymes, cytokines, and transcription factors. researchgate.net

A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is crucial for the synthesis of prostaglandins (B1171923). researchgate.netipp.pt Some compounds exhibit high selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ipp.ptijpsjournal.com Beyond COX, certain pyrazole analogs also target the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of leukotrienes. sci-hub.seijpsjournal.com

Furthermore, pyrazole derivatives can modulate the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). sci-hub.seresearchgate.net This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcription factor that governs the expression of numerous inflammatory genes. researchgate.netijpsjournal.com By disrupting IκB kinase activity or other upstream signals, these compounds can effectively suppress the inflammatory response. ijpsjournal.com

Table 2: Mechanisms of Inflammatory Pathway Regulation by Pyrazole Derivatives
Target/PathwayMechanism of ActionEffectSource
Cyclooxygenase-2 (COX-2)Direct enzyme inhibition.Reduced production of prostaglandins (e.g., PGE2). ipp.ptijpsjournal.com
5-Lipoxygenase (5-LOX)Direct enzyme inhibition.Reduced production of leukotrienes. sci-hub.se
Nuclear Factor-kappa B (NF-κB)Inhibition of activation (e.g., via IκB kinase).Suppression of pro-inflammatory gene transcription. researchgate.netijpsjournal.com
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Downregulation of expression and release.Mitigation of inflammatory signaling cascade. sci-hub.seresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)Downregulation of expression.Reduced nitric oxide (NO) production in macrophages. ijpsjournal.com

Understanding the mechanisms by which small-molecule inhibitors like this compound derivatives enter cells is fundamental to interpreting their biological activity. The cellular uptake of these compounds is a complex process influenced by their physicochemical properties and the specific transport mechanisms of the cell. nih.gov While direct studies on this specific compound are not publicly detailed, general principles for small molecules, particularly kinase inhibitors, apply.

Cellular uptake can occur through passive diffusion across the plasma membrane or via various active transport and endocytic pathways. nih.gov For small molecules, increasing lipophilicity can enhance passage through the membrane via simple diffusion, a strategy often employed in pro-drug design. nih.gov However, many kinase inhibitors are subject to transporter-mediated uptake or efflux, which can significantly alter their intracellular concentration. nih.govuni-frankfurt.de

In vitro models are essential for dissecting these mechanisms. A common approach involves incubating cells with the compound and measuring its intracellular concentration over time and at different initial concentrations. acs.org To distinguish between passive uptake and active transport, experiments are often conducted at 4°C, a temperature at which active, energy-dependent processes are significantly inhibited. acs.org This allows for an assessment of nonspecific binding to the cell membrane versus true intracellular accumulation. acs.org The use of specific inhibitors for different uptake pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis or genistein (B1671435) for caveolae-mediated endocytosis) can further elucidate the internalization route. frontiersin.org

Protein-Ligand Interaction Characterization (Biophysical Methods)

Surface Plasmon Resonance (SPR) is a powerful and widely used biophysical technique for the detailed characterization of protein-ligand interactions in real-time and without the need for molecular labeling. springernature.comnih.gov This method is invaluable for validating direct binding of pyrazole derivatives to their protein targets and for quantifying the kinetics and affinity of the interaction. rapidnovor.com

The principle of SPR involves immobilizing one binding partner, typically the protein target (the ligand), onto a sensor chip with a thin gold film. nih.govnih.gov A solution containing the other binding partner, the pyrazole compound (the analyte), is then flowed over this surface. youtube.com The binding event causes a change in the mass at the sensor surface, which in turn alters the refractive index of the medium close to the film. springernature.comnih.gov This change is detected as a shift in the angle of reflected light, which is measured and recorded in a sensorgram. youtube.com

The resulting sensorgram provides a wealth of information. The "association" phase, during which the analyte is injected, reveals the binding rate (kₐ). The "dissociation" phase, which begins when the analyte solution is replaced by a buffer, shows the rate at which the complex falls apart (kₑ). youtube.com From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be precisely calculated (Kₑ = kₑ/kₐ). This quantitative data is crucial for structure-activity relationship (SAR) studies, helping to optimize the design of more potent and selective inhibitors. nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique utilized to directly measure the heat changes that occur during the binding of a ligand to a macromolecule, such as a protein. This method allows for the determination of key thermodynamic parameters of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

While specific ITC data for this compound derivatives are not extensively available in the public domain, studies on structurally related aminopyrazole-based kinase inhibitors provide insight into the expected thermodynamic profiles. For instance, in the development of kinase inhibitors, ITC is crucial for confirming direct binding to the target kinase and for understanding the driving forces of the interaction.

A hypothetical ITC experiment for a derivative of this compound binding to a target kinase, such as a Cyclin-Dependent Kinase (CDK), might yield the results presented in the interactive table below. Such data would be instrumental in lead optimization, allowing medicinal chemists to correlate structural modifications with changes in binding affinity and thermodynamic properties.

ParameterValueUnitInterpretation
Stoichiometry (n) 1.1Indicates a 1:1 binding ratio between the compound and the target kinase.
Binding Affinity (Kd) 85nMRepresents a strong binding affinity, characteristic of a potent inhibitor.
Enthalpy Change (ΔH) -12.5kcal/molA favorable negative enthalpy change suggests that the binding is driven by the formation of strong hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS) -5.8cal/mol·KAn unfavorable negative entropy change may be due to the loss of conformational freedom of the ligand and protein upon binding.

X-ray Crystallography and NMR Spectroscopy of Protein-Ligand Complexes

Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the precise binding mode of inhibitors to their target proteins at an atomic level.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound within the active site of its protein target. For pyrazole-based kinase inhibitors, X-ray crystallography has been instrumental in revealing key interactions with the ATP-binding pocket of kinases. For example, studies on N-(1H-pyrazol-3-yl)quinazolin-4-amines, which share a similar aminopyrazole core, have utilized docking studies based on crystal structures to understand the interactions with amino acids in the ATP binding site of casein kinase 1δ (CK1δ). mdpi.com A crystal structure of a this compound derivative in complex with a kinase would likely reveal hydrogen bonds between the pyrazole and amine moieties and the hinge region of the kinase, a common binding motif for kinase inhibitors.

NMR Spectroscopy: NMR spectroscopy in solution provides valuable information on protein-ligand interactions, including identifying the binding interface and characterizing the dynamics of the complex. nih.gov Chemical shift perturbation (CSP) or chemical shift mapping is a widely used NMR technique where changes in the chemical shifts of protein backbone amides are monitored upon titration of a ligand. Resonances of amino acids in or near the binding site typically show the most significant changes. While specific CSP data for this compound are not available, the methodology is standard for confirming the binding site and understanding the solution-state interactions of kinase inhibitors.

A hypothetical table of crystallographic data for a related aminopyrazole derivative in complex with a protein kinase is provided below.

ParameterValue
PDB ID (Hypothetical) 9XYZ
Resolution 2.1 Å
Space Group P212121
Key Interactions Hydrogen bonds with hinge region residues (e.g., Leu83, Glu81); Hydrophobic interactions with the gatekeeper residue.

Gene Expression and Proteomic Profiling in Cellular Models

To understand the downstream cellular effects of inhibiting a target protein with a this compound derivative, gene expression and proteomic profiling are employed. These techniques provide a global view of the changes in mRNA and protein levels, respectively, following compound treatment.

Gene Expression Profiling: By analyzing changes in gene expression in cancer cell lines treated with pyrazole derivatives, researchers can identify pathways that are modulated by the compound. For instance, a study on novel pyrazol-1-yl-thiazol-4(5H)-one derivatives in breast cancer cells showed downregulation of the anti-apoptotic gene BCL2 and the cell cycle regulator Cyclin D1 (CCND1), consistent with the observed pro-apoptotic effects. researchgate.net Similar studies with this compound derivatives would be expected to reveal changes in genes related to cell cycle progression and apoptosis, especially if they target CDKs.

Proteomic Profiling: Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct picture of the cellular response. For a kinase inhibitor, phosphoproteomics is particularly valuable as it can confirm the inhibition of the target kinase and identify downstream substrates whose phosphorylation status is altered. Studies on acute myeloid leukemia (AML), a potential therapeutic area for kinase inhibitors, have utilized proteomics to gain insights into disease biology and identify potential drug targets and biomarkers. nih.gov Treatment of AML cells with a this compound derivative targeting a kinase like FLT3 would be expected to show reduced phosphorylation of FLT3 and its downstream signaling proteins. mdpi.com

The table below illustrates hypothetical changes in key proteins that might be observed in a proteomic study of a cancer cell line treated with a this compound derivative targeting a cell cycle kinase.

ProteinChange in Expression/PhosphorylationPathway
Phospho-Rb (Ser807/811) DecreasedCell Cycle Regulation
Cyclin D1 Decreased ExpressionCell Cycle Progression
Caspase-3 Increased Cleavage (Activation)Apoptosis
Bcl-2 Decreased ExpressionApoptosis Regulation

In Vivo Proof-of-Concept Studies in Relevant Preclinical Animal Models (Mechanistic Focus)

In vivo proof-of-concept studies in animal models are essential to bridge the gap between in vitro activity and potential therapeutic efficacy. For derivatives of this compound, these studies would focus on demonstrating that the compound engages its target in a living organism and elicits a biological response consistent with its proposed mechanism of action.

For a pyrazole derivative developed as an anticancer agent targeting a specific kinase, a mechanistic in vivo study might involve a mouse xenograft model where human tumor cells are implanted. Following treatment with the compound, tumor tissues would be analyzed to confirm target engagement. This could be achieved by measuring the phosphorylation status of the target kinase and its downstream substrates.

For example, a study on pyrazole derivatives with anti-inflammatory properties used a carrageenan-induced rat paw edema model to demonstrate in vivo activity. nih.gov For a compound with a hypothesized anti-angiogenic mechanism, an in vivo study might assess the microvessel density in tumors from treated animals.

A summary of a hypothetical in vivo mechanistic study for an anticancer this compound derivative is presented below.

Animal ModelEndpoint MeasuredResultMechanistic Implication
Mouse Xenograft (Human Cancer Cell Line) Phosphorylation of target kinase in tumor tissueSignificant decrease compared to vehicle controlConfirms target engagement and inhibition in vivo.
Mouse Xenograft (Human Cancer Cell Line) Ki-67 staining (proliferation marker) in tumor tissueReduced number of Ki-67 positive cellsDemonstrates inhibition of tumor cell proliferation.
Mouse Xenograft (Human Cancer Cell Line) TUNEL staining (apoptosis marker) in tumor tissueIncreased number of TUNEL positive cellsIndicates induction of apoptosis in the tumor.

Future Perspectives and Emerging Research Directions for 1 Azetidin 3 Yl 1h Pyrazol 4 Amine Research

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of 1-(azetidin-3-yl)-1H-pyrazol-4-amine. mdpi.com These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets to identify promising drug candidates and predict their biological activities. mdpi.com

Machine learning algorithms can be employed to build robust Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. jmpas.comresearchgate.net These models can predict various properties of novel derivatives, including their crystalline density, therapeutic efficacy, and potential toxicity, based on their molecular descriptors. jmpas.comresearchgate.net For instance, ML techniques like multiple linear regression, artificial neural networks, and support vector machines can be utilized to establish correlations between the molecular structure of pyrazole (B372694) analogs and their biological activity. jmpas.com This data-driven approach allows for the in silico design and screening of vast virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. researchgate.net By leveraging AI, researchers can more efficiently explore the chemical space around the this compound scaffold to design novel compounds with enhanced potency and selectivity. researchgate.net

Exploration of Novel Therapeutic Areas for Scaffold Application

The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, demonstrating a broad range of biological activities. nih.govmdpi.com Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. nih.govnih.gov The unique combination of the pyrazole and azetidine (B1206935) moieties in this compound suggests the potential for novel therapeutic applications.

Extensive research has demonstrated the anticancer potential of pyrazole derivatives, which can act on various molecular targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin. nih.govmdpi.comnih.govrsc.org The this compound scaffold could be further explored for the development of potent and selective kinase inhibitors for cancer therapy. nih.gov

Furthermore, pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as therapeutic targets for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov These compounds have shown activity as inhibitors of acetylcholinesterase (AChE), monoamine oxidase (MAO), and beta-amyloid plaques. nih.govnih.gov The unique structural features of this compound may offer new avenues for the design of agents targeting the central nervous system. The azetidine ring, for instance, can influence the physicochemical properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

Development of Advanced Delivery Systems (Conceptual Design)

The therapeutic efficacy of this compound derivatives could be significantly enhanced through the development of advanced drug delivery systems. nih.gov Nanoparticle-based carriers, for example, offer a promising approach to improve drug solubility, stability, and targeted delivery. nih.govnih.gov

Conceptually, derivatives of this compound could be encapsulated within various types of nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.govnih.govmdpi.com These nanocarriers can be engineered to release the drug in a controlled and sustained manner, potentially reducing dosing frequency and improving patient compliance. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct the drug specifically to diseased cells or tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy. researchgate.net For instance, in cancer therapy, nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Challenges in Scale-Up Synthesis and Cost-Effectiveness

While the this compound scaffold holds significant therapeutic promise, its translation from laboratory-scale synthesis to large-scale production presents several challenges. The synthesis of complex heterocyclic compounds often involves multi-step processes that can be time-consuming and expensive. rsc.orgrsc.org

Furthermore, the purification of the final compound and intermediates can be a significant cost driver in large-scale synthesis. The development of robust purification techniques that are both efficient and scalable is crucial for ensuring the economic viability of producing this compound and its derivatives.

Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound and its derivatives can only be achieved through interdisciplinary collaboration. This involves the integration of expertise from various fields, including medicinal chemistry, computational biology, pharmacology, and materials science.

Computational approaches, such as molecular modeling and docking studies, can provide valuable insights into the binding interactions of these compounds with their biological targets, guiding the rational design of more potent and selective molecules. researchgate.netnih.gov These in silico methods, when combined with experimental validation, can significantly streamline the drug discovery process.

Pharmacological studies are essential to evaluate the efficacy and safety of new derivatives in preclinical models. This includes assessing their pharmacokinetic and pharmacodynamic properties to understand how they are absorbed, distributed, metabolized, and excreted by the body. nih.gov

Moreover, collaboration with material scientists can facilitate the development of innovative drug delivery systems to enhance the therapeutic performance of these compounds. By bringing together diverse expertise, researchers can fully explore the potential of the this compound scaffold and accelerate the development of novel therapeutics.

Q & A

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-1H-pyrazol-4-amine?

The synthesis typically involves alkylation of a pyrazole precursor with an azetidine derivative. Key steps include:

  • Reagents : Use of alkyl halides (e.g., azetidin-3-yl bromide) and bases like sodium hydride (NaH) in aprotic solvents (e.g., DMF or THF) .
  • Conditions : Reactions are performed under anhydrous conditions at controlled temperatures (0–60°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structure of this compound confirmed?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the azetidine NH (~2.5 ppm) and pyrazole protons (~7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C6_6H11_{11}N5_5) .
  • X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, provides 3D conformation and bond angles .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

  • Solvents : Anhydrous THF or DMF prevents hydrolysis of intermediates .
  • Temperature : Reactions at 0–25°C avoid thermal decomposition of the azetidine moiety .
  • pH Control : Neutral to slightly basic conditions (pH 7–9) stabilize the amine group .

Q. How do substituents on the pyrazole ring influence physicochemical properties?

  • LogP : The azetidine group increases hydrophilicity compared to alkyl-substituted analogs (e.g., 1-methyl-1H-pyrazol-4-amine) .
  • pKa : The pyrazole NH (~4.5–5.5) and azetidine NH (~9–10) affect solubility and ionization .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C .

Q. What spectroscopic techniques are used to detect impurities?

  • HPLC-MS : Quantifies trace impurities (<0.1%) by retention time and mass .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular Docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock. The azetidine’s rigidity may enhance binding affinity .
  • MD Simulations : Assess conformational stability in biological membranes (e.g., lipid bilayer penetration) .
  • QSAR Models : Correlate substituent effects (e.g., azetidine vs. morpholine) with activity .

Q. What strategies resolve contradictory data in reaction mechanism studies?

  • Kinetic Isotope Effects (KIE) : Differentiate between SN1/SN2 pathways using deuterated reagents .
  • In Situ Monitoring : Real-time NMR or Raman spectroscopy tracks intermediate formation .
  • DFT Calculations : Validate proposed transition states and energy barriers .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Solvent Screening : Mixtures of ethanol/water or DMSO/ether promote crystal growth .
  • Temperature Gradients : Slow cooling (0.1°C/min) reduces defects .
  • Additives : Small molecules (e.g., triethylamine) template crystal packing .

Q. What methods analyze the compound’s role in multi-step catalytic cycles?

  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates .
  • EPR Spectroscopy : Detects radical species in oxidation/reduction reactions .
  • Isotopic Labeling : 15^{15}N-labeled azetidine traces nitrogen migration .

Q. How do structural modifications enhance metabolic stability?

  • Deuterium Incorporation : Replacing azetidine H with D reduces CYP450-mediated oxidation .
  • Prodrug Design : Phosphonate or ester derivatives improve bioavailability .
  • Metabolite Profiling : LC-MS/MS identifies degradation pathways in liver microsomes .

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